molecular formula C6H6Cl2FN B8444762 3-Chloro-4-fluoroaniline hydrochloride

3-Chloro-4-fluoroaniline hydrochloride

Cat. No. B8444762
M. Wt: 182.02 g/mol
InChI Key: CQLLRURGHWMUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-fluoroaniline hydrochloride is a useful research compound. Its molecular formula is C6H6Cl2FN and its molecular weight is 182.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-4-fluoroaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-fluoroaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H6Cl2FN

Molecular Weight

182.02 g/mol

IUPAC Name

3-chloro-4-fluoroaniline;hydrochloride

InChI

InChI=1S/C6H5ClFN.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3H,9H2;1H

InChI Key

CQLLRURGHWMUTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)Cl)F.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.75 g (12 mmol) of 3-chloro-4-fluoroaniline are dissolved in 20 ml of methanol, and 3 ml (12 mmol) of HCl (4.0N) are added. Concentration and drying (40° C., HV) yield 3-chloro-4-fluoro-aniline hydrochloride.
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1.75 g
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20 mL
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3 mL
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reactant
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Synthesis routes and methods II

Procedure details

Using 7-benzyloxy-4-chloro-6-methoxyquinazolin hydrochloride [described in Hennequin et al., J. Med. Chem. 1999, 42 (26), 5369-5389] and 3-chloro-4-fluoroaniline and in accordance with the above-mentioned method of Hennequin et al. or the method of Synthetic Example 13, the compound was converted to 7-benzyloxy-6-methoxy-4-quinazolinyl)-(3-chloro-4-fluorophenyl)amine hydrochloride (yield 83%). Trifluoroacetic acid (7 mL) was added to this compound (412 mg) and the mixture was heated under reflux for 90 min. After allowing to stand to cool, the reaction mixture was poured into ice water. The precipitate was collected by filtration, and the filtration residue was dissolved in methanol and dilute aqueous ammonia was added until alkalified. The precipitate was collected by filtration, washed with water and diethyl ether and dried under reduced pressure to give 4-(3-chloro-4-fluorophenylamino)-6-methoxyquinazolin-7-ol (quantitative). This compound was reacted in the same manner as in Synthetic Example 13-2). After the completion of the reaction, the reaction mixture was poured into 1N aqueous hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with water, aqueous sodium hydrogen carbonate and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give the objective 7-triflate compound 6d (66%).
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0 (± 1) mol
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